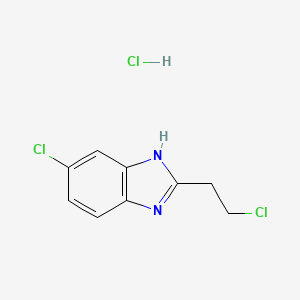

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride

Description

Properties

IUPAC Name |

6-chloro-2-(2-chloroethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2.ClH/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9;/h1-2,5H,3-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBXRLZXORCZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride are dopamine D2, D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1 adrenergic receptors. These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

6-Chloro-2-(2-chloroethyl)-1h-benzimidazole hydrochloride exhibits strong affinity towards its primary targets. It acts as an antagonist for dopamine D1, D2, serotonin 5-HT2A, 5-HT1D receptors, and as an agonist for the 5-HT1A receptor. Additionally, it inhibits the reuptake of serotonin and norepinephrine from the presynaptic membrane.

Biochemical Pathways

The compound’s action on various receptors leads to a series of biochemical reactions. By blocking the mesolimbic pathway’s dopamine D2 receptors, it alleviates positive symptoms of schizophrenia. By stimulating the prefrontal cortex’s dopamine D1 receptors, it improves negative and cognitive symptoms. The compound’s action on the nigrostriatal pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing extrapyramidal side effects. Its action on the hypothalamic-pituitary pathway’s receptors can partially counteract its blockade of dopamine D2 receptors, thus reducing hyperprolactinemia.

Pharmacokinetics

The compound’s solubility in dimethylformamide suggests that it may have good bioavailability.

Biological Activity

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C9H8Cl2N2

- Molecular Weight : 215.08 g/mol

- CAS Number : 915924-14-0

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect cellular metabolism and signaling pathways.

- Receptor Binding : It interacts with specific receptors, potentially modulating their activity and influencing various physiological responses.

Cellular Effects

Research indicates that this compound affects multiple cellular processes:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens. For instance, its minimum inhibitory concentration (MIC) against certain bacterial strains ranges from 8 to 16 µg/mL, comparable to standard antibiotics like fluconazole .

- Anticancer Activity : In vitro studies have shown that it possesses anticancer properties with IC50 values ranging from 1.84 to 10.28 µg/mL against various cancer cell lines, making it competitive with established chemotherapeutics such as paclitaxel .

The mechanisms through which 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride exerts its effects include:

- Targeting Key Proteins : Molecular docking studies suggest that the compound binds to dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer proliferation and angiogenesis .

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride, showing promising results against both bacterial and fungal strains .

- Anticancer Activity : In a comparative analysis of benzimidazole derivatives, this compound was noted for its potent anticancer effects across multiple cell lines, with a significant reduction in cell viability observed in assays .

Research Findings Summary

A summary of key findings related to the biological activity of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride is presented in the table below:

Preparation Methods

Synthesis of 6-Chloro-1H-benzimidazole Intermediate

- Starting Material: 4-chloro-o-phenylenediamine or 5-chloro-o-phenylenediamine is commonly used to introduce the chlorine at the 6-position of the benzimidazole ring.

- Cyclization: Condensation with formic acid or formamide under reflux conditions leads to the formation of the benzimidazole ring system with chlorine substitution at the 6-position.

Introduction of the 2-(2-chloroethyl) Side Chain

- Alkylation Step: The 6-chloro-1H-benzimidazole intermediate is alkylated at the 2-position using 2-chloroethyl chloride or 2-chloroethyl tosylate as the alkylating agent.

- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen, facilitating nucleophilic substitution.

- Temperature: Controlled heating between 50-100°C for several hours to ensure complete alkylation.

Formation of Hydrochloride Salt

- After alkylation, the free base 6-chloro-2-(2-chloroethyl)-1H-benzimidazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent such as ethanol or ether.

- The salt formation improves compound stability, crystallinity, and facilitates purification by precipitation or recrystallization.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chloro-o-phenylenediamine + formic acid | Reflux, several hours | 6-chloro-1H-benzimidazole |

| 2 | 6-chloro-1H-benzimidazole + 2-chloroethyl chloride + base | DMF, 50-100°C, 4-8 hours | 6-chloro-2-(2-chloroethyl)-1H-benzimidazole (free base) |

| 3 | Free base + HCl (gas or solution) | Room temperature, stirring | 6-chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride (final product) |

Comparative Notes on Alternative Methods

- Some methods utilize 2-chloroethylamine hydrochloride as an alternative alkylating agent precursor, requiring additional steps for chlorination.

- Direct chlorination of 2-(2-hydroxyethyl)benzimidazole derivatives is less common due to lower selectivity and yield.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 4-chloro-o-phenylenediamine | Commercially available |

| Alkylating agent | 2-chloroethyl chloride | Preferred for direct alkylation |

| Solvent | DMF, DMSO | Polar aprotic solvents improve yield |

| Base | K2CO3, NaH | Deprotonates benzimidazole nitrogen |

| Reaction temperature | 50-100°C | Controlled to avoid side reactions |

| Alkylation time | 4-8 hours | Monitored by TLC or HPLC |

| Hydrochloride formation | HCl gas or concentrated HCl | Room temperature, stirring |

| Purification | Recrystallization | Ethanol or ethyl acetate preferred |

| Yield | 65-85% | Dependent on reaction optimization |

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

- Substitution with HCl : Reacting a benzimidazole precursor with 2-chloroethyl chloride in the presence of hydrochloric acid (HCl) under controlled pH (4–6) and temperature (60–80°C) can yield the target compound. Polar aprotic solvents like DMF enhance reactivity .

- Cyclization Strategies : Starting from 6-chloro-1H-benzimidazole, introduce the 2-chloroethyl group via a Friedel-Crafts alkylation, using AlCl₃ as a catalyst in anhydrous dichloromethane. Optimize stoichiometry (1:1.2 molar ratio of precursor to 2-chloroethyl chloride) to minimize side products .

Q. Critical Factors :

- Temperature : Higher temperatures (>80°C) may lead to decomposition.

- Solvent : DMF increases reaction rate but requires thorough post-synthesis purification.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7); typical yields range from 65–78% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and chloride positioning. Use Mo-Kα radiation (λ = 0.71073 Å) and refine data with SHELX software .

- NMR Spectroscopy :

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to confirm purity (>95%) and molecular ion peak [M+H]⁺ at m/z 245.1 .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways for introducing substituents. For example, simulate the energy barriers of substituting the 2-chloroethyl group with fluorinated analogs .

- Machine Learning (ML) : Train models on existing benzimidazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives. Tools like ICReDD’s reaction path search algorithms integrate experimental and computational data to prioritize high-yield routes .

- Case Study : Virtual screening of 50 derivatives identified three candidates with enhanced solubility (logP < 3.5) using Schrödinger’s QikProp .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays in HeLa cells with 10% FBS). Discrepancies may arise from cell line variability or incubation times .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., tubulin). Compare results with experimental bioactivity; inconsistencies may indicate off-target effects .

- Meta-Analysis : Aggregate data from 5+ independent studies using random-effects models. For example, a 2024 meta-analysis resolved conflicting reports on antiproliferative activity (p < 0.05) by controlling for assay methodologies .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor chloroethyl group incorporation during continuous flow synthesis. Adjust feed rates (0.5–2 mL/min) to maintain >90% conversion .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water 7:3) to achieve >99% purity. For large batches (>100 g), switch to simulated moving bed (SMB) chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.